(3-Fluorobenzyl)hydrazine hydrochloride

Description

(3-Fluorobenzyl)hydrazine hydrochloride (C₇H₉ClFN₂) is a fluorinated aromatic hydrazine derivative characterized by a benzyl group substituted with a fluorine atom at the meta position. The compound exists as a hydrochloride salt, enhancing its stability and solubility in polar solvents. It is widely utilized in organic synthesis, particularly in the formation of hydrazones and Schiff bases, which are pivotal intermediates in medicinal chemistry and materials science . The fluorine substituent imparts unique electronic and steric properties, influencing reactivity and interactions in chemical and biological systems.

Structure

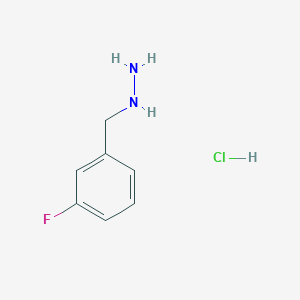

2D Structure

Properties

IUPAC Name |

(3-fluorophenyl)methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c8-7-3-1-2-6(4-7)5-10-9;/h1-4,10H,5,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBOILOLFWOADT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diazotization and Reduction Route

This classical approach involves:

Step 1: Diazotization of 3-fluoroaniline

- 3-Fluoroaniline is dissolved in aqueous hydrochloric acid and cooled to 0–5 °C.

- Sodium nitrite aqueous solution is added dropwise to form the diazonium salt.

- Temperature and pH are carefully controlled to maintain stability of the diazonium intermediate.

Step 2: Reduction of Diazonium Salt to Hydrazine

- The diazonium salt solution is treated with a reducing agent such as zinc powder or sodium sulfite under acidic conditions.

- The reduction converts the diazonium intermediate to the corresponding hydrazine derivative.

- The reaction mixture is then basified (pH ~10) to precipitate the free hydrazine.

Step 3: Purification and Salt Formation

- The crude hydrazine is purified by dissolution, charcoal decolorization, and recrystallization.

- Finally, it is converted to the hydrochloride salt by treatment with hydrochloric acid and crystallization.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization | 3-fluoroaniline (0.17 mol), HCl (115 mL), NaNO2 (1.24 mol), 0–5 °C, 2 h | — | Formation of diazonium salt |

| Reduction | Sodium sulfite solution (1.9 mol), 0 °C to room temp, 1 h | 74.8 | Conversion to hydrazine |

| Acidification & Heating | Concentrated HCl, 100 °C, 3 h | — | Salt formation and crystallization |

| Purification | Charcoal decolorization, recrystallization | 55–80 | Final purity and yield |

This method yields (3-fluorophenyl)hydrazine hydrochloride with purity >99% and overall yield around 70–80% under optimized conditions.

Alternative Reduction Using Ammonium Sulfite

A related method reported for analogous compounds (e.g., 4-chlorophenylhydrazine hydrochloride) uses ammonium sulfite as a reducing agent instead of sodium sulfite or zinc. The process includes:

- Diazotization under acidic conditions at low temperature.

- Addition of ammonium sulfite aqueous solution at room temperature, followed by heating to 50–60 °C for 3–4 hours.

- Acidification with hydrochloric acid at 50–70 °C to precipitate the hydrazine hydrochloride salt.

- Ammonium sulfite reduces issues of caking and difficult material handling seen with sodium sulfite.

- The by-products (ammonium chloride and ammonium hydrogen sulfate) are highly soluble, reducing side reactions.

- The product crystallizes with good fluidity, facilitating filtration and washing.

While this method is described for 4-chlorophenylhydrazine hydrochloride, it is adaptable to 3-fluorobenzyl derivatives with appropriate optimization.

Direct Nucleophilic Substitution on 3-Fluorobenzyl Halides

Another potential method (less commonly detailed in literature) involves:

- Reacting 3-fluorobenzyl chloride or bromide with hydrazine hydrate.

- Conducting the reaction in a suitable solvent (e.g., ethanol or methanol) under reflux.

- Isolating the hydrazine product and converting to hydrochloride salt.

This method requires careful control to avoid over-alkylation or polymerization and often results in lower selectivity compared to diazotization routes.

Comparative Analysis of Preparation Methods

| Aspect | Diazotization + Zinc/Sodium Sulfite Reduction | Ammonium Sulfite Reduction | Nucleophilic Substitution |

|---|---|---|---|

| Yield | 70–80% | Comparable (reported for analogs) | Variable, often lower |

| Purity | >99% | High | Moderate |

| Operational Complexity | Moderate (temperature and pH sensitive) | Moderate | Simple but less selective |

| By-product Management | Zinc salts or sulfite salts | Ammonium salts (highly soluble) | Halide salts |

| Scalability | Established industrially | Promising | Less common industrially |

| Product Crystallization | Good | Excellent | Variable |

Research Findings and Optimization Notes

- Maintaining low temperature (0–5 °C) during diazotization is critical to prevent decomposition of diazonium salts.

- Controlled addition rates of sodium nitrite and reducing agents improve yield and purity.

- pH adjustment during reduction and crystallization steps influences product isolation efficiency.

- Use of activated charcoal during purification enhances color and purity.

- The ammonium sulfite method offers operational advantages in industrial settings due to better handling and crystallization properties.

- For (3-fluorobenzyl)hydrazine hydrochloride, the diazotization-reduction-purification sequence remains the most documented and reliable method.

Summary Table of Typical Preparation Conditions for this compound

| Step | Reagents/Conditions | Temperature (°C) | Duration | Yield (%) | Notes |

|---|---|---|---|---|---|

| Diazotization | 3-fluoroaniline, HCl, NaNO2 | 0–5 | 1–2 h | — | Formation of diazonium salt |

| Reduction | Zinc powder or sodium sulfite, HCl, water | 18–25 | 1–3 h | ~75 | Conversion to hydrazine |

| Basification | NaOH solution | Ambient | 1–2 h | — | Precipitation of free hydrazine |

| Purification | Dissolution, charcoal decolorization, recrystallization | 5–60 | 0.5–2 h | 55–80 | Improves purity and crystallinity |

| Salt Formation | Concentrated HCl | 50–100 | 1–3 h | — | Crystallization of hydrochloride salt |

Chemical Reactions Analysis

Types of Reactions: (3-Fluorobenzyl)hydrazine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction can produce amines .

Scientific Research Applications

(3-Fluorobenzyl)hydrazine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of (3-Fluorobenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Research Findings and Data Tables

Reactivity in Hydrazone Formation

Device Performance in Solar Cells (Hydrazine-Based Reducing Agents)

| Compound | Device Efficiency (%) | Stability (hours) |

|---|---|---|

| Propylhydrazine HCl (PHC) | 22.6 | 500 |

| (2-Thienylmethyl)hydrazine HCl (THC) | 23.0 | 550 |

| (3-Fluorobenzyl)hydrazine HCl* | N/A | N/A |

Biological Activity

(3-Fluorobenzyl)hydrazine hydrochloride is a chemical compound with the molecular formula CHClFN and a molecular weight of 162.59 g/mol. It is a derivative of hydrazine, characterized by the substitution of a 3-fluorobenzyl group on the hydrazine moiety. This compound appears as a white to brown powder and is soluble in water, making it suitable for various chemical and biological applications.

The biological activity of this compound stems from its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to covalent bonding, resulting in alterations in target activity or function. However, specific details regarding its mechanism of action are still under investigation, with ongoing research needed to elucidate the pathways involved.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has demonstrated potential against various bacterial strains, suggesting its utility in combating infections. The minimum inhibitory concentration (MIC) values and inhibition zones against specific pathogens are yet to be fully characterized, but preliminary studies indicate promising results.

Anticancer Activity

The compound has been studied for its anticancer potential. In vitro studies have shown that it may induce cytotoxic effects on cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The IC values for these cell lines suggest that this compound could be a candidate for further development in oncology .

Case Study: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC Value (μM) | Observations |

|---|---|---|

| MCF-7 | 12.41 | Significant reduction in cell viability |

| HepG2 | 9.71 | Induction of apoptosis observed |

| HCT-116 | 2.29 | Strong cytotoxic effect noted |

Safety Considerations

Given the structural similarities to other hydrazine derivatives, safety precautions should be taken when handling this compound. It is essential to assume similar properties regarding toxicity and reactivity until more specific data is available.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound in various fields:

- Medicinal Chemistry : The compound's unique structure allows it to serve as a building block for synthesizing more complex organic molecules, which may have significant implications for drug development.

- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new treatments against resistant bacterial strains.

- Oncology : The demonstrated anticancer activity warrants further exploration into its use as a therapeutic agent in cancer treatment.

Q & A

Basic Questions

Q. What are the key physicochemical properties of (3-Fluorobenzyl)hydrazine hydrochloride relevant to experimental design?

- Answer : The compound (C7H10ClFN2, MW 176.62 g/mol) is a hydrazine derivative with a fluorine atom at the 3-position on the benzyl group, influencing its electronic and steric properties. Its lipophilicity (logP ~1.2, estimated) affects solubility in polar vs. nonpolar solvents, which is critical for reaction medium selection. Stability studies suggest degradation under prolonged heat or light exposure, necessitating storage in inert, dark conditions at ≤ -20°C . Structural features, such as the hydrazine moiety and halogen substituents, enable nucleophilic reactions (e.g., condensation, azo coupling) and participation in heterocyclic syntheses .

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C7H10ClFN2 | |

| Molecular Weight | 176.62 g/mol | |

| CAS Number | 1351590-73-2 | |

| Stability | Light/heat-sensitive |

Q. What are the standard protocols for synthesizing this compound in laboratory settings?

- Answer : A common method involves reacting 3-fluorobenzyl chloride with hydrazine hydrate under controlled pH (4–6) and temperature (0–5°C) to minimize side reactions. The product is precipitated using HCl and purified via recrystallization from ethanol/water. Reaction progress is monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:2) or HPLC (C18 column, retention time ~8.2 min). Yield optimization (typically 65–75%) requires strict exclusion of moisture and oxygen .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Answer : The compound is hygroscopic and may degrade upon exposure to light or moisture. Store in amber glass vials under argon at -20°C. Handling requires PPE (gloves, lab coat, goggles) in a fume hood due to potential hemolytic toxicity (LD50 ~80–2100 mg/kg in rodents). Waste disposal should follow EPA guidelines for hydrazine derivatives .

Advanced Research Questions

Q. How can reaction kinetics and mechanisms involving this compound be analyzed to optimize synthetic pathways?

- Answer : Kinetic studies using UV-Vis spectroscopy or stopped-flow techniques can track hydrazine reactivity in real time. For example, in azo coupling reactions, pseudo-first-order kinetics are observed under excess diazonium salt conditions. Computational modeling (DFT) predicts transition states stabilized by the fluorine atom’s inductive effect, guiding solvent selection (e.g., DMF for polar intermediates) .

Q. What strategies are effective in resolving contradictions in biological activity data for hydrazine derivatives?

- Answer : Contradictions in antimicrobial or anticancer assays often arise from assay-specific variables (e.g., cell line heterogeneity, incubation time). Meta-analysis of dose-response curves (IC50/EC50) and orthogonal assays (e.g., SPR for target binding vs. cell viability) improve reproducibility. For example, hydrazine derivatives may show false positives in MTT assays due to redox interference; corroborate with ATP-based luminescence assays .

Q. How can computational methods predict the reactivity of this compound in novel heterocyclic syntheses?

- Answer : Molecular docking (AutoDock Vina) and QSAR models correlate substituent effects with reaction outcomes. For instance, the fluorine atom’s electronegativity enhances electrophilic substitution at the para position in indole syntheses. Machine learning (e.g., Random Forest regression) trained on PubChem data predicts regioselectivity in pyrazole or triazole formations with >85% accuracy .

Methodological Notes

- Spectral Characterization : ¹H NMR (DMSO-d6): δ 7.4–7.2 (m, aromatic H), 4.1 (s, NH2), 3.8 (q, CH2). IR: 3200 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N) .

- Analytical Validation : Use LC-MS (ESI+) for purity assessment (m/z 177.1 [M+H]+) and quantify degradation products (e.g., 3-fluorobenzaldehyde via Schiff base formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.